molecular formula C9H6BrNO3 B11777994 7-Bromo-3-oxoisoindoline-1-carboxylic acid

7-Bromo-3-oxoisoindoline-1-carboxylic acid

Cat. No.: B11777994
M. Wt: 256.05 g/mol
InChI Key: OFZZOJBCDPRONK-UHFFFAOYSA-N
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Description

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is a derivative of isoindoline, featuring a bromine atom at the 7th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid typically involves the bromination of isoindoline derivatives followed by oxidation and carboxylation reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-oxoisoindoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-oxoisoindoline-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-oxoisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-oxoisoindoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Biological Activity

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique isoindoline structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H6_{6}BrNO3_{3}, characterized by a bromine atom at the 7-position and a carboxylic acid group. This structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting biochemical pathways critical for various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular pathways .

Interaction Studies

Interaction studies involving this compound are crucial for understanding its biological activity. These studies typically involve binding assays and kinetic analyses to elucidate how the compound interacts with various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Attributes
7-Amino-3-oxoisoindoline-1-carboxylic acidContains an amino group instead of bromineEnhanced reactivity due to amino group
7-Hydroxy-3-oxoisoindoline-1-carboxylic acidContains a hydroxyl groupImproved solubility and hydrogen bonding
3-Oxoisoindoline-1-carboxylic acidLacks the bromine substituentSimpler structure without halogen
7-Bromoisoindole derivativesVarying substituents on the isoindole ringDiverse reactivity based on substituents

The presence of both the bromine atom and the carboxylic acid functional group in this compound provides it with distinct reactivity patterns compared to its analogs, making it particularly valuable in synthetic routes where specific transformations are desired.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies revealed that treatment with this compound led to reduced viability in several cancer cell lines, including breast and lung cancer cells, suggesting its role as a potential anticancer drug .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound may modulate cellular signaling pathways involved in apoptosis, providing insights into how it exerts its anticancer effects .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-3-oxo-1,2-dihydroisoindole-1-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(5)7(9(13)14)11-8(4)12/h1-3,7H,(H,11,12)(H,13,14)

InChI Key

OFZZOJBCDPRONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(NC2=O)C(=O)O)C(=C1)Br

Origin of Product

United States

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